2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid
Description
2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with an isopropylamino group at position 2 and a 4-methylpyrazole moiety at position 2. This compound’s structural uniqueness lies in the juxtaposition of polar (carboxylic acid, amino) and nonpolar (isopropyl, methylpyrazole) groups, which may influence its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
4-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16)4-5-14-7-9(3)6-12-14/h6-8,10,13H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
IVBBCALCIKTKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)CCC(C(=O)O)NC(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid , also known by its CAS number 1343127-94-5, is a pyrazolone derivative that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C11H20N4O |
| Molecular Weight | 224.30 g/mol |
| CAS Number | 1343127-94-5 |
The structure of the compound features an isopropylamino group and a pyrazolyl moiety, which are significant for its biological activity.
Pharmacological Effects
Research indicates that compounds with pyrazolone structures often exhibit anti-inflammatory and analgesic properties. The specific biological activities of 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid include:
- Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition in models of inflammation. For example, a study on pyrazolone derivatives indicated that these compounds can reduce edema in carrageenan-induced rat paw edema models, suggesting potential use as anti-inflammatory agents .
- Analgesic Effects : The analgesic properties are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Pyrazolones have been shown to provide better gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone, which is crucial for long-term use .
The biological activity of this compound is likely mediated through:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the production of prostaglandins, thus alleviating pain and inflammation.
- Modulation of Inflammatory Pathways : Pyrazolone derivatives may also interact with various signaling pathways involved in inflammation and pain perception, though specific pathways for this compound require further investigation.
Study on Anti-inflammatory Activity
A comparative study evaluated several pyrazolone derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated that compounds with structural similarities to 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid showed promising results:
| Compound | Dose (mmol/kg) | Edema (mm) ± S.E.M. | % Inhibition |
|---|---|---|---|
| Control | 0 | 3.24 ± 0.39 | 0 |
| Phenylbutazone | 0.32 | 1.38 ± 0.09*** | 57.28 |
| Test Compound | 0.32 | 2.39 ± 0.25 | 26.23 |
These findings suggest that while not as potent as phenylbutazone, the test compound still exhibits significant anti-inflammatory activity .
Toxicological Studies
Toxicological assessments are essential for understanding the safety profile of new compounds. Preliminary studies indicate that the compound has a favorable safety profile comparable to other pyrazolone derivatives, with no significant adverse effects reported at therapeutic doses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Butanoic Acid Derivatives
The compound shares structural homology with phenoxy-substituted butanoic acids like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), classified as synthetic auxin herbicides . Key differences include:
| Property | 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic Acid | MCPB | 2,4-DB |
|---|---|---|---|
| Substituents | 4-Methylpyrazole, isopropylamino | 4-Chloro-2-methylphenoxy | 2,4-Dichlorophenoxy |
| Polarity | High (carboxylic acid + amino group) | Moderate (phenoxy + Cl substituent) | Moderate (phenoxy + Cl substituent) |
| Biological Activity | Not well-documented (theoretical enzyme inhibition potential) | Herbicidal (auxin mimic) | Herbicidal (auxin mimic) |
| Synthesis Complexity | Likely multi-step (amine coupling, pyrazole synthesis) | Single-step etherification | Single-step etherification |
Amino-Substituted Carboxylic Acids
Compounds like 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () share the butanoic acid backbone but feature benzimidazole and hydroxyethylamino substituents. This contrast highlights:
- Stereochemical Effects: The isopropylamino group in the target compound may impose greater steric hindrance than the hydroxyethylamino group in ’s compound.
- Synthetic Routes : The hydrolysis step described in (NaOH-mediated deprotection) suggests that the target compound’s synthesis may similarly require pH-sensitive steps to isolate the carboxylic acid moiety.
Research Findings and Structural Insights
Crystallographic Analysis
Pyrazole-containing compounds often exhibit planar aromatic rings with bond lengths of ~1.34 Å (C–N) and ~1.38 Å (C–C), which could guide predictive modeling of the target molecule’s conformation .
Hypothetical Bioactivity
However, this remains speculative without empirical data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
